molecular formula C13H10N2O2S B14618140 2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 60442-56-0

2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B14618140
CAS No.: 60442-56-0
M. Wt: 258.30 g/mol
InChI Key: ZPBVTEKSQMLMDS-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a thieno[2,3-d]pyrimidine core with a 4-methoxyphenyl group attached at the 2-position.

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of 4-methoxyphenylthiourea with α,β-unsaturated carbonyl compounds under basic conditions. The reaction typically proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired thienopyrimidine .

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

60442-56-0

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H10N2O2S/c1-17-9-4-2-8(3-5-9)11-14-12(16)10-6-7-18-13(10)15-11/h2-7H,1H3,(H,14,15,16)

InChI Key

ZPBVTEKSQMLMDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=CS3)C(=O)N2

Origin of Product

United States

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